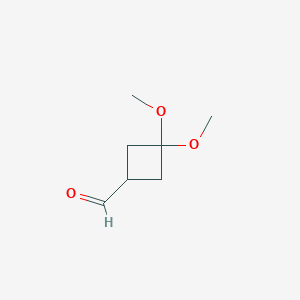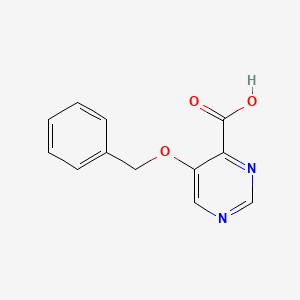
2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride
Overview
Description
2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride is a chemical compound that belongs to the morpholine family It is characterized by the presence of a chlorophenyl group and a methyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product is then methylated using methyl iodide or a similar methylating agent to obtain 2-(2-Chlorophenyl)-5-methylmorpholine. Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of efficient catalysts and purification techniques, such as recrystallization or chromatography, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted morpholine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are subject to ongoing research, but it is believed that the compound’s structure allows it to interact with biological macromolecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-4-methylmorpholine hydrochloride
- 2-(2-Chlorophenyl)-6-methylmorpholine hydrochloride
- 2-(4-Chlorophenyl)-5-methylmorpholine hydrochloride
Uniqueness
2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride is unique due to the specific positioning of the chlorophenyl and methyl groups on the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific reactivity and potential biological activities differentiate it from other similar compounds.
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-methylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-8-7-14-11(6-13-8)9-4-2-3-5-10(9)12;/h2-5,8,11,13H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKBBUOIWYFACR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)C2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



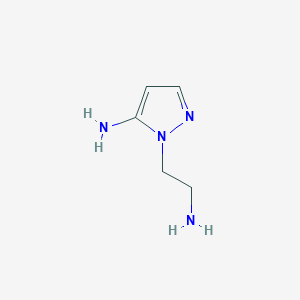
![(2E)-3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1489378.png)

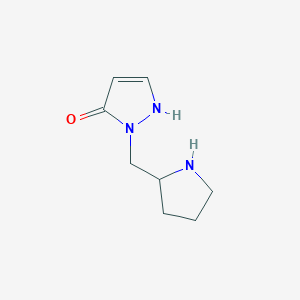
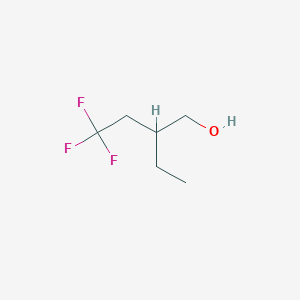
![Tert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1489389.png)
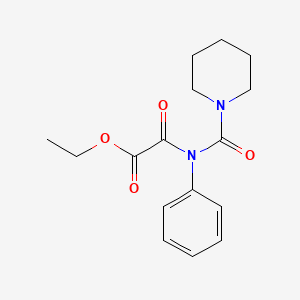
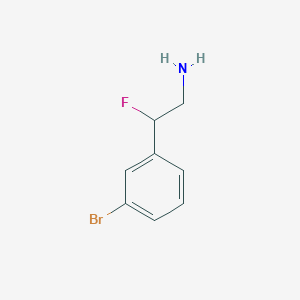
![(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanamine](/img/structure/B1489395.png)
![4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde](/img/structure/B1489396.png)
![1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B1489397.png)
